Structural SAR: The 2-Chlorobenzoyl vs. Unsubstituted Benzoyl Differential in Tubulin/HDAC Dual Inhibition
In the 1-arylsulfonyl indoline-benzamide series, the introduction of electron-withdrawing groups on the benzamide phenyl ring directly modulates antiproliferative activity. Compound 9 (unsubstituted benzoyl) achieved an IC50 of 49 nM against KB cells and 79 nM against A549 cells, along with an HDAC1 IC50 of 87 nM [1]. The 2-chlorobenzoyl analog (476633-58-6) incorporates an additional chloro group at the ortho position of the benzoyl, which in analogous SAR studies has been shown to enhance binding to the colchicine site and improve HDAC zinc-binding group interactions, although direct quantitative data for 476633-58-6 is not publicly available [1].
| Evidence Dimension | Antiproliferative Activity (KB cell line) |
|---|---|
| Target Compound Data | Not available publicly |
| Comparator Or Baseline | Compound 9 (unsubstituted benzoyl analog): IC50 = 49 nM (KB) [1] |
| Quantified Difference | Inferred potential improvement based on SAR for halogenated analogs |
| Conditions | Cell Titer Blue assay, 72 h exposure [1] |
Why This Matters
Demonstrates the importance of exact halide substitution for achieving dual tubulin/HDAC inhibition with nanomolar potency, justifying selection of the 2-chlorobenzoyl variant over simpler benzoyl derivatives.
- [1] Lai, M.-J., Ojha, R., Lin, M.-H., Liu, Y.-M., Lee, H.-Y., Lin, T. E., Hsu, K.-C., Chang, C.-Y., Chen, M.-C., Nepali, K., Chang, J.-Y., & Liou, J.-P. (2019). 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase. European Journal of Medicinal Chemistry, 162, 612–630. View Source
